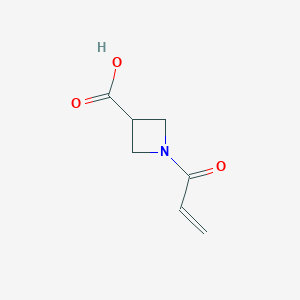
1-Prop-2-enoylazetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enoylazetidine-3-carboxylic acid (PAC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a cyclic amino acid that contains a double bond and a carboxylic acid group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Recovery and Extraction Technologies
A study focused on the recovery of propionic acid , an important carboxylic acid widely used in several industries, highlighting the efficiency of reactive extraction techniques for product separation from fermentation broth. This work underlines the relevance of carboxylic acids in the chemical and pharmaceutical industries and the ongoing efforts to improve their recovery processes, which could potentially involve compounds like 1-Prop-2-enoylazetidine-3-carboxylic acid for specific applications (Keshav, Chand, & Wasewar, 2009).
Enantiopure Compounds Synthesis
Research on enantiopure 2-acylazetidines and their reactions with chloroformates demonstrated the production of α-chloro-γ-amino butyric acid esters and ketones through ring opening reactions. This study showcases the synthetic utility of azetidine derivatives in creating complex molecules with potential pharmacological activities (Sang-ho Ma, Doo-Ha Yoon, Ha, & Lee, 2007).
Microbial Production
A comprehensive review on microbial propionic acid production presents various metabolic pathways for propionate production, discussing the challenges and opportunities in the biological synthesis of propionic acid, which could be relevant for the bio-based production processes involving carboxylic acid derivatives like 1-Prop-2-enoylazetidine-3-carboxylic acid (Gonzalez-Garcia et al., 2017).
Chemical Reactions and Catalysis
The gold-catalyzed addition of carbon nucleophiles to propargyl carboxylates research highlights a method for forming enol carboxylates, demonstrating the potential of carboxylate derivatives in catalytic reactions to create valuable products. This kind of research points to the broad applicability of carboxylic acid derivatives in organic synthesis and materials science (Amijs, López‐Carrillo, & Echavarren, 2007).
Drug Synthesis and Development
Another study on the synthesis of antifolates highlighted the preparation of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as a potential antifolate. This research underscores the importance of carboxylic acid derivatives in the development of new pharmaceuticals and their role in drug synthesis and design (Gangjee, Zeng, McGuire, & Kisliuk, 2002).
Propiedades
IUPAC Name |
1-prop-2-enoylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h2,5H,1,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNIWKJWIPCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoylazetidine-3-carboxylic acid | |
CAS RN |
1339672-48-8 |
Source


|
| Record name | 1-(prop-2-enoyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2976445.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)
![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)
![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)

![7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2976454.png)

![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)